リンドレン酢酸

概要

説明

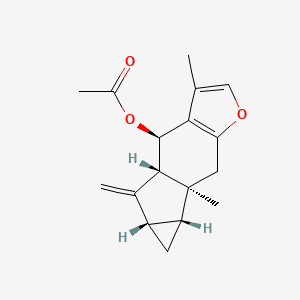

Linderene acetate is a sesquiterpenoid compound isolated from the roots of Lindera strychnifolia. It is known for its bioactive properties, particularly as a competitive inhibitor of prolyl endopeptidase, an enzyme involved in the degradation of proline-containing peptides . This compound has garnered interest due to its potential therapeutic applications, especially in the field of neuroinflammation and cognitive dysfunction.

科学的研究の応用

リンドレン酢酸は、科学研究で幅広い用途があります。

化学: セスキテルペノイドの合成と反応性を研究するためのモデル化合物として使用されます。

生物学: リンドレン酢酸のプロリルエンドペプチダーゼに対する阻害効果は、酵素反応速度論とタンパク質分解経路を研究するための貴重なツールとなります。

医学: 化合物の潜在的な神経保護効果は、特にアルツハイマー病モデルにおける神経炎症および認知機能障害の文脈で研究されています.

作用機序

リンドレン酢酸は、主にプロリルエンドペプチダーゼの阻害によってその効果を発揮します。この酵素は、さまざまな生理学的プロセスにおいて重要な役割を果たすプロリン含有ペプチドの分解に関与しています。この酵素を阻害することによって、リンドレン酢酸はペプチドレベルを調節し、細胞機能に影響を与えることができます。 化合物の作用機序は、プロリルエンドペプチダーゼの活性部位に結合し、基質のアクセスとそれに続くペプチドの切断を阻止することにより行われます .

6. 類似の化合物との比較

リンドレン酢酸は、リンドレンやリンドロールなどの他のセスキテルペノイドと構造的に類似しています。 独自の酢酸基とプロリルエンドペプチダーゼに対する阻害活性は、これらの化合物とは異なります .

類似の化合物:

リンドレン: 抗炎症作用で知られる、Lindera strychnifolia由来の別のセスキテルペノイド。

リンドロール: 構造的特徴は似ていますが、生物活性は異なる関連化合物。

リンドレン酢酸の独特の生物活性と潜在的な治療用途は、さまざまな研究分野において重要な化合物を作り出しています。

生化学分析

Biochemical Properties

Linderene acetate plays a significant role in biochemical reactions by inhibiting the activity of prolyl endopeptidase, an enzyme involved in the breakdown of proline-containing peptides. This inhibition can affect various physiological processes, including neuropeptide regulation and cognitive functions. Linderene acetate interacts with prolyl endopeptidase by binding to its active site, thereby preventing the enzyme from cleaving its peptide substrates .

Cellular Effects

Linderene acetate has been shown to exert various effects on different cell types and cellular processes. In neuronal cells, it has neuroprotective effects by reducing glutamate-induced neurotoxicity and promoting the expression of heme oxygenase-1. Additionally, Linderene acetate inhibits pro-inflammatory mediators such as nitric oxide, inducible nitric oxide synthase, and cyclooxygenase-2, thereby reducing neuroinflammation . These effects influence cell signaling pathways, gene expression, and cellular metabolism, contributing to improved cell viability and function.

Molecular Mechanism

The molecular mechanism of Linderene acetate involves its binding interactions with prolyl endopeptidase, leading to enzyme inhibition. This inhibition results in the accumulation of proline-containing peptides, which can modulate various signaling pathways and gene expression. Linderene acetate also downregulates the p38 mitogen-activated protein kinase signaling pathway, which is involved in inflammatory responses . These molecular interactions contribute to its anti-inflammatory and neuroprotective effects.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Linderene acetate have been observed to change over time. The compound is stable when stored at 4°C and protected from light, with a shelf life of up to two years . In in vitro studies, Linderene acetate has shown sustained inhibition of prolyl endopeptidase activity over extended periods. Long-term effects on cellular function include reduced neuroinflammation and improved cognitive function in animal models of Alzheimer’s disease .

Dosage Effects in Animal Models

The effects of Linderene acetate vary with different dosages in animal models. At lower doses, it has been shown to improve cognitive function and reduce neuroinflammation without significant adverse effects. At higher doses, there may be potential toxic effects, including hepatotoxicity and gastrointestinal disturbances . Threshold effects have been observed, indicating that optimal dosages need to be carefully determined to maximize therapeutic benefits while minimizing toxicity.

Metabolic Pathways

Linderene acetate is involved in metabolic pathways related to its role as a prolyl endopeptidase inhibitor. It interacts with enzymes such as acyl-CoA short-chain synthetases, which convert acetate to acetyl coenzyme A, a key molecule in energy production and lipid synthesis . These interactions can affect metabolic flux and metabolite levels, influencing overall cellular metabolism.

Transport and Distribution

Within cells and tissues, Linderene acetate is transported and distributed through interactions with specific transporters and binding proteins. It is known to accumulate in the cytoplasm and nuclei of various cell types, where it exerts its biochemical effects . The compound’s distribution is influenced by its lipophilic nature, allowing it to cross cell membranes and reach intracellular targets.

Subcellular Localization

Linderene acetate is primarily localized in the cytoplasm and nuclei of cells. Its subcellular localization is crucial for its activity, as it needs to interact with prolyl endopeptidase and other biomolecules within these compartments . Post-translational modifications and targeting signals may direct Linderene acetate to specific organelles, enhancing its functional efficacy.

準備方法

Synthetic Routes and Reaction Conditions: Linderene acetate can be synthesized through various chemical methods. One common approach involves the extraction of the compound from Lindera strychnifolia using solvents such as chloroform, dichloromethane, ethyl acetate, dimethyl sulfoxide, and acetone . The extracted compound is then purified to achieve a high level of purity, typically above 99%.

Industrial Production Methods: Industrial production of linderene acetate involves large-scale extraction and purification processes. The roots of Lindera strychnifolia are harvested and subjected to solvent extraction. The crude extract is then purified using chromatographic techniques to isolate linderene acetate. This method ensures a consistent supply of the compound for research and potential therapeutic applications .

化学反応の分析

反応の種類: リンドレン酢酸は、酸化、還元、置換などのさまざまな化学反応を起こします。これらの反応は、化合物の構造を改変し、その生物活性を高めるために不可欠です。

一般的な試薬および条件:

酸化: 過マンガン酸カリウムや三酸化クロムなどの一般的な酸化剤を使用してリンドレン酢酸を酸化させることができ、より反応性の高い中間体の形成につながります。

還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤を使用してリンドレン酢酸を還元することができ、アルコール誘導体の形成につながります。

置換: ハロゲン化物やアミンなどの求核剤を含む置換反応は、酢酸基を修飾することができ、さまざまな誘導体の形成につながります。

生成される主な生成物: これらの反応から生成される主な生成物には、リンドレン酢酸の酸化、還元、置換誘導体が含まれます。 これらの誘導体は、多くの場合、生物活性を高め、医薬品化学において非常に興味深いものです .

類似化合物との比較

Linderene: Another sesquiterpenoid from Lindera strychnifolia, known for its anti-inflammatory properties.

Linderol: A related compound with similar structural features but different bioactivities.

Linderene acetate’s distinct bioactivity and potential therapeutic applications make it a compound of significant interest in various fields of research.

特性

IUPAC Name |

[(1S,2R,9S,10R,12S)-4,9-dimethyl-13-methylidene-6-oxatetracyclo[7.4.0.03,7.010,12]trideca-3(7),4-dien-2-yl] acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20O3/c1-8-7-19-13-6-17(4)12-5-11(12)9(2)15(17)16(14(8)13)20-10(3)18/h7,11-12,15-16H,2,5-6H2,1,3-4H3/t11-,12-,15-,16+,17+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICLTVELXFUIGLS-FBHBFLDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=COC2=C1C(C3C(=C)C4CC4C3(C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=COC2=C1[C@@H]([C@H]3C(=C)[C@H]4C[C@H]4[C@@]3(C2)C)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

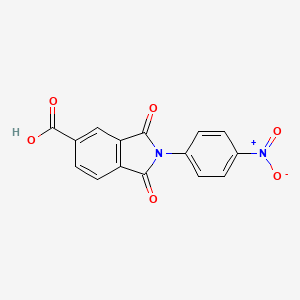

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

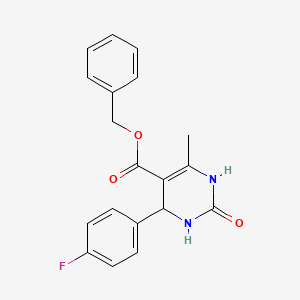

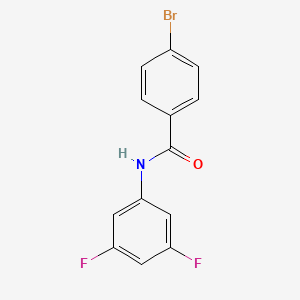

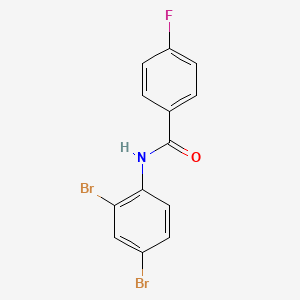

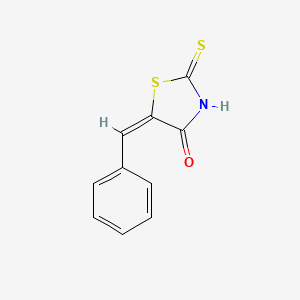

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Tert-butyl N-[2-[[2-hydroxy-3-(2-oxopyrrolidin-1-yl)propyl]amino]ethyl]carbamate](/img/structure/B1635028.png)